![molecular formula C8H5BrN2O2 B1525292 3-溴-1H-吡咯并[3,2-b]吡啶-7-羧酸 CAS No. 1190313-03-1](/img/structure/B1525292.png)

3-溴-1H-吡咯并[3,2-b]吡啶-7-羧酸

描述

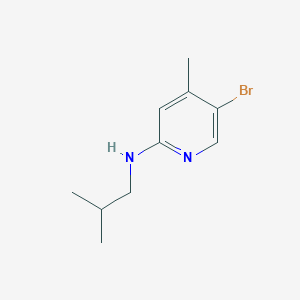

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症治疗剂:FGFR 抑制剂

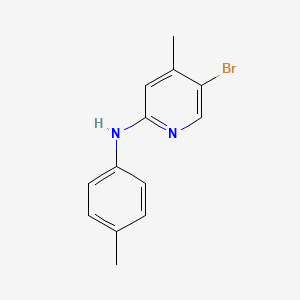

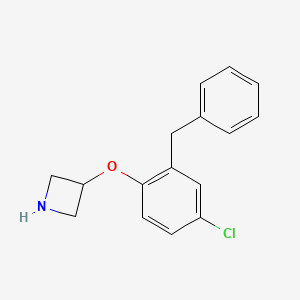

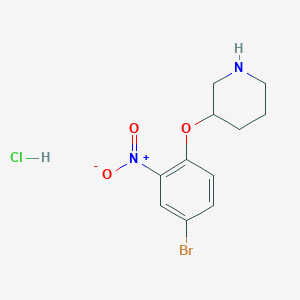

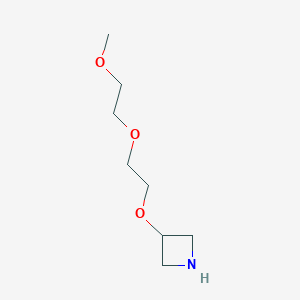

3-溴-1H-吡咯并[3,2-b]吡啶-7-羧酸:其衍生物作为成纤维细胞生长因子受体 (FGFR) 抑制剂的潜力已被研究 。FGFR 信号通路异常激活与各种癌症的进展相关,包括乳腺癌、肺癌、前列腺癌、膀胱癌和肝癌。 通过抑制 FGFR,这些化合物可以阻止癌细胞增殖、迁移和侵袭,使其成为癌症治疗的有希望的候选药物 。

抗肿瘤剂

相同的衍生物在抑制肿瘤细胞生长方面也显示出有效性。 例如,化合物 4h,3-溴-1H-吡咯并[3,2-b]吡啶-7-羧酸的衍生物,表现出强效的 FGFR 抑制活性,并显着抑制了乳腺癌 4T1 细胞的迁移和侵袭 。这表明它在开发抗肿瘤药物方面具有潜在的应用价值。

药物化合物的合成

该化合物是合成各种药物化合物的关键中间体。 它与不同取代基的反应性允许创建具有潜在治疗应用的各种分子 。

代谢紊乱治疗

3-溴-1H-吡咯并[3,2-b]吡啶-7-羧酸的衍生物已被探索用于治疗代谢紊乱。 它们可能有助于降低血糖水平,这在糖尿病、肥胖相关糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压等疾病中是有益的 。

化学研究与开发

该化合物广泛用于化学研究与开发,用于创建新的化学实体。 其结构复杂性和反应性使其成为药物化学中设计新型药物的宝贵资产 。

作用机制

Target of Action

The primary target of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway .

Biochemical Pathways

The inhibition of FGFRs by 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play significant roles in cell proliferation, migration, and survival .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which could enhance its bioavailability .

Result of Action

In vitro studies have shown that 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

生化分析

Biochemical Properties

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . By binding to the active site of these receptors, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid prevents the activation of downstream signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid on cells are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion capabilities of these cells, suggesting its potential as an anti-metastatic agent. The inhibition of FGFR signaling by 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid disrupts key cellular processes, including cell cycle progression and survival pathways, leading to reduced tumor growth and spread.

Molecular Mechanism

At the molecular level, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid exerts its effects by binding to the tyrosine kinase domain of FGFRs . This binding inhibits the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. By blocking these pathways, the compound effectively reduces cell proliferation and survival. Additionally, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid may influence gene expression by altering the activity of transcription factors regulated by FGFR signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound may lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways. Long-term studies have shown that continuous treatment with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can result in sustained inhibition of tumor growth in in vivo models.

Dosage Effects in Animal Models

The effects of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects. Threshold effects have also been noted, where a minimum concentration of the compound is required to elicit a biological response.

Metabolic Pathways

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites may retain biological activity or be further processed for excretion. The interaction of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid with cytochrome P450 enzymes plays a crucial role in its metabolism, affecting its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its localization to target sites. The distribution of the compound is influenced by factors such as tissue perfusion and the expression of transport proteins. Accumulation of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid in certain tissues may enhance its therapeutic effects but also pose risks of localized toxicity.

Subcellular Localization

The subcellular localization of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is critical for its activity. The compound is primarily localized to the cytoplasm, where it interacts with FGFRs . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy. The localization of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid within subcellular structures such as the endoplasmic reticulum and Golgi apparatus may also influence its interactions with other biomolecules and its overall biological activity.

属性

IUPAC Name |

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMKUHIKIFWJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CNC2=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)

![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)

![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1525228.png)

![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)